molecular formula C11H10N2O5 B15359737 ethyl 5-nitro-2-oxo-3H-indole-1-carboxylate

ethyl 5-nitro-2-oxo-3H-indole-1-carboxylate

Cat. No.: B15359737
M. Wt: 250.21 g/mol
InChI Key: QHDNYJOHNVOQIK-UHFFFAOYSA-N
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Description

Ethyl 5-nitro-2-oxo-3H-indole-1-carboxylate: is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring. This compound is notable for its nitro group at the 5-position and a carboxylate ester at the 1-position, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with indole or its derivatives as the starting material.

  • Nitration Reaction: The indole core is nitrated using nitric acid to introduce the nitro group at the 5-position.

  • Oxidation Reaction: The indole is then oxidized to introduce the oxo group at the 2-position.

  • Esterification Reaction: Finally, the carboxylic acid group is esterified using ethanol to form the ethyl ester.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the synthesis is often carried out in a batch process, where each step is performed sequentially in large reactors.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different chemical properties.

  • Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Typical reducing agents include iron and hydrochloric acid (Fe/HCl) or hydrogen gas (H₂) with a catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, such as nitroso compounds and oxo derivatives.

  • Reduction Products: Amines and other reduced forms.

  • Substitution Products: Different substituted indoles depending on the reagents used.

Scientific Research Applications

Chemistry: Ethyl 5-nitro-2-oxo-3H-indole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: Indole derivatives, including this compound, have shown biological activity, such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including the treatment of various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 5-nitro-2-oxo-3H-indole-1-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial applications, it may interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved can vary widely based on the biological context.

Comparison with Similar Compounds

  • Ethyl 2-oxo-3H-indole-1-carboxylate: Lacks the nitro group, resulting in different reactivity and biological activity.

  • Ethyl 5-nitro-2-oxo-1H-indole-3-carboxylate: Similar structure but with a different position of the nitro group.

  • Ethyl 5-nitro-1H-indole-2-carboxylate: Another positional isomer with distinct chemical properties.

This compound's versatility and reactivity make it a valuable tool in both research and industry, with potential applications across various fields. Its unique structure and properties set it apart from similar compounds, making it a subject of ongoing scientific interest.

Properties

Molecular Formula

C11H10N2O5

Molecular Weight

250.21 g/mol

IUPAC Name

ethyl 5-nitro-2-oxo-3H-indole-1-carboxylate

InChI

InChI=1S/C11H10N2O5/c1-2-18-11(15)12-9-4-3-8(13(16)17)5-7(9)6-10(12)14/h3-5H,2,6H2,1H3

InChI Key

QHDNYJOHNVOQIK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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